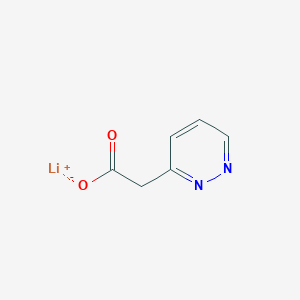

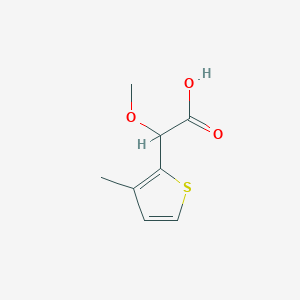

2-(Pyridazin-3-yl)acetic acid lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridazin-3-yl)acetic acid lithium salt is a chemical compound that has gained tremendous interest in scientific research and industrial applications. It is available for research purposes and is sold by various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C6H6LiN2O2 . The InChI code is 1S/C6H6N2O2.Li/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 . The molecular weight is 145.07 .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A novel lithium salt electride with an excess electron pair was designed by doping two sodium atoms into the lithium salt of pyridazine. This study revealed that the lithium salt effect significantly increases the static first hyperpolarizability (beta 0) by about 170 times, and the combined lithium salt and electride effect leads to an extraordinary increase in beta 0 value, proposing these molecules as potential candidates for high-performance nonlinear optical (NLO) properties. The results underscore the potential of the lithium salt of pyridazine and its electride derivatives in NLO applications, presenting a new avenue for designing molecules with exceptional NLO properties (Fang Ma et al., 2008).

Electroluminescent Materials

The cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate in acetic acid, followed by conversion into monomeric pyridine-, chloro-coordinated cyclometallated complexes, has been studied. These complexes show promising photophysical properties with intense absorption and fluorescence emission in solution at room temperature. This research highlights the potential use of lithium salt complexes in developing new electroluminescent materials for optical and electronic applications (F. S. Mancilha et al., 2011).

Ionic Liquids and Electrolytes

Molecular dynamics simulations of ionic liquid/lithium salt mixtures revealed insights into the solvation and transport properties of Li+ ions in such environments. These findings are crucial for the development of advanced electrolytes for applications in energy storage and conversion technologies, particularly in the context of lithium-ion batteries. The study demonstrates the significant impact of lithium salt concentration on the ionic conductivity and mobility of Li+ ions, providing valuable information for the design of high-performance ionic liquid-based electrolytes (Zhe Li et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;2-pyridazin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFGNRJYXXBDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)

methyl}phenol](/img/structure/B2813777.png)

![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2813789.png)